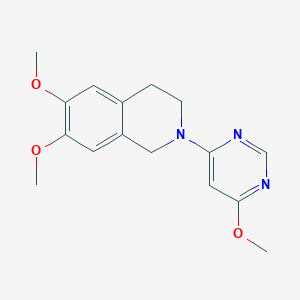
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (6,7-DMPT) is an organic compound that has been studied extensively for its potential applications in the fields of medicine and pharmacology. 6,7-DMPT has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-DMPT has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
Aplicaciones Científicas De Investigación
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and anti-bacterial properties. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a variety of biochemical and physiological effects, which makes it an attractive target for further research.
Mecanismo De Acción
The exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to the inhibition of cell growth and proliferation. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to interact with various enzymes, receptors, and other proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and has a low toxicity profile. However, the compound is not water-soluble, which can make it difficult to use in certain experiments. In addition, the exact mechanism of action of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is not yet fully understood, which can make it difficult to predict the effects of the compound in certain biological systems.
Direcciones Futuras
Despite the potential applications of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, further research is needed to fully understand its mechanism of action and the potential therapeutic applications. In particular, further studies are needed to explore the effects of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline on different types of cancer, as well as its potential anti-inflammatory, anti-bacterial, and anti-fungal effects. In addition, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a therapeutic agent for other diseases, such as diabetes, cardiovascular disease, and neurological disorders. Finally, further studies are needed to explore the potential of 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a drug delivery system.
Métodos De Síntesis
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized in a number of ways. The most common method is a two-step process involving the reaction of 6-methoxypyrimidine with dimethoxybenzene in the presence of an acid catalyst. This reaction yields 6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinoline as the main product, along with some other by-products. The purity of the product can be increased by recrystallization and further purification.
Propiedades
IUPAC Name |
6,7-dimethoxy-2-(6-methoxypyrimidin-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-20-13-6-11-4-5-19(9-12(11)7-14(13)21-2)15-8-16(22-3)18-10-17-15/h6-8,10H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMNIXOMIORBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C3=CC(=NC=N3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445227.png)
![2-{4-[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445228.png)
![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445233.png)
![2-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6445239.png)
![2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6445242.png)
![8-cyclopentyl-5-methyl-2-{[1-(oxan-4-yl)pyrrolidin-3-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6445262.png)
![N,N,4-trimethyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6445268.png)
![4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6445273.png)
![6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6445284.png)
![N-{1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6445288.png)
![2-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6445294.png)
![N-(1-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-3-yl)cyclopropanesulfonamide](/img/structure/B6445296.png)
![1-(4-methylpiperidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445299.png)
![1-[4-(4-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6445314.png)